2-Chloro-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Chloro-4-(trifluoromethyl)benzaldehyde is an organic compound belonging to the aryl aldehyde family. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzaldehyde core. This compound is a colorless liquid with a pungent odor and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
It is known that the compound can cause irritation to the respiratory system , suggesting that it may interact with respiratory tract cells or associated biochemical pathways.
Mode of Action
It is known to be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1h-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the targets.
Pharmacokinetics
Its physical properties such as its liquid form and density (1435 g/mL at 25 °C (lit)) may influence its bioavailability and pharmacokinetics.
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory system , indicating that it may induce cellular responses related to inflammation and irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)benzaldehyde. For instance, its reactivity may be affected by the presence of other chemicals in the environment. Additionally, its physical state and stability may be influenced by temperature and pressure conditions .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of mitochondrial electron transport at the cytochrome bc1 complex . This interaction can affect the overall energy production within cells. The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool in studying biochemical pathways and cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the mitochondrial electron transport chain can lead to alterations in ATP production, which in turn affects cellular energy levels and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain . This inhibition disrupts the normal flow of electrons, leading to reduced ATP production and altered cellular metabolism. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may undergo chemical changes that affect its potency and efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect cellular metabolism. At higher doses, it can induce toxic or adverse effects, including respiratory tract irritation, skin corrosion, and serious eye damage . These threshold effects are crucial for determining safe and effective dosage levels in experimental studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to mitochondrial function. It interacts with enzymes and cofactors within the electron transport chain, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a tool for studying cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on the electron transport chain . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its activity and function. This localization is critical for understanding the compound’s role in cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde typically involves the chlorination of 4-(trifluoromethyl)benzaldehyde. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-Chloro-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-(Trifluoromethyl)benzaldehyde: Lacks the chloro group, affecting its reactivity and applications.
2-(Trifluoromethyl)benzaldehyde: Similar but with the trifluoromethyl group in a different position.
Uniqueness: 2-Chloro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and enhances its utility in diverse applications .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPHWVSJASKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517429 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82096-91-1 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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